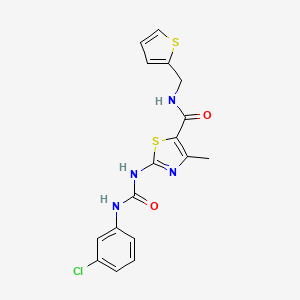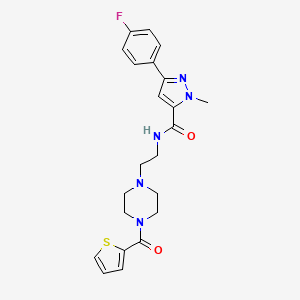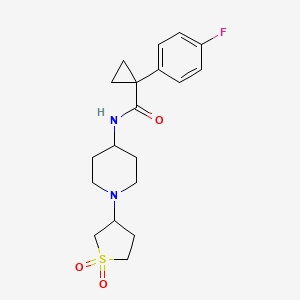![molecular formula C27H27N3O3 B2922483 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 586994-81-2](/img/structure/B2922483.png)
1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound. This chemical structure integrates diverse functional groups, providing it with a range of potential applications. This article details its synthesis, reactions, scientific applications, and more.
Synthetic Routes and Reaction Conditions:
The preparation of this compound typically involves multi-step organic synthesis:
Formation of 1-(2-Methoxyphenyl)pyrrolidin-2-one
Start with the cyclization of 2-methoxybenzylamine with a suitable cyclic ketone, such as succinimide, under acidic conditions.
Temperature: approximately 70-90°C.
Catalysts: acidic conditions like HCl or H2SO4.
Synthesis of 1-(2-(p-Tolyloxy)ethyl)-1H-benzo[d]imidazole
Employ a condensation reaction between p-tolyloxyacetic acid and o-phenylenediamine under dehydrating conditions.
Reagents: polyphosphoric acid or similar.
Temperature: 140-160°C.
Coupling the Intermediates
The final step involves a coupling reaction between the two intermediates. Utilize a base such as NaH or K2CO3 in a polar solvent (DMSO).
Temperature: room temperature to 60°C.
Industrial Production Methods:
For industrial-scale production, consider optimizing each reaction step for yield and purity. Techniques like continuous flow reactors may enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: : React with oxidizing agents such as potassium permanganate.
Conditions: Aqueous or non-aqueous medium, 0-60°C.
Products: Possible hydroxylation at the methoxy group.
Reduction: : Expose to reducing agents like lithium aluminum hydride.
Conditions: Anhydrous solvents, 0-60°C.
Products: Reduction of the benzimidazole ring.
Substitution: : Aromatic substitution reactions, especially electrophilic substitution on the methoxyphenyl ring.
Conditions: Appropriate electrophiles and catalytic amounts of Lewis acids (AlCl3).
Major Products Formed:
The reactions typically yield modified analogues with hydroxyl, alkyl, or aryl groups attached to the core structure.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one holds significant value in the following fields:
Chemistry:
Used as a precursor or intermediate for synthesizing more complex molecules.
Studied for its interesting electronic properties due to the conjugated system.
Biology:
Acts as a probe in biochemical assays.
Medicine:
Investigated for potential pharmaceutical applications.
Possesses structural motifs seen in bioactive molecules.
Industry:
Utilized in the production of specialized coatings and polymers.
Component in high-performance materials due to its stable structure.
Mechanism of Action
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects through interactions with specific molecular targets. Its mechanism of action might involve:
Enzyme Binding: : Binding to active sites of enzymes, modulating their activity.
Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.
Pathways: : Involvement in signaling pathways, particularly those influenced by its benzimidazole core.
Comparison with Similar Compounds
This compound can be compared with other benzimidazole derivatives:
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole
Lacks the pyrrolidin-2-one and p-tolyloxyethanol functionalities.
Exhibits different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-2-benzimidazolinone
Similar in structure but with notable differences in the functional groups attached.
Varies in applications and potency.
4-(1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Differs in the position of the methoxyphenyl substitution.
Offers unique properties in chemical reactivity and biological applications.
By comparing these compounds, the uniqueness of 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one becomes evident, especially in its applications and mechanism of action.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAJLUVLCIBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2922400.png)
![Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2922402.png)
![4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2922403.png)
![4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2922406.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide](/img/structure/B2922409.png)


![N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2922413.png)
![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)
![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)
![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)


